2-(Phenylthio)propanenitrile

Synthetic Chemistry Quality Control Procurement Specifications

Standard α-phenylthio nitriles lack the precise 2-substitution required for documented [1,2] and [1,3] phenylthio migration chemistry (Brownbridge & Warren). This regioisomer also exhibits bioactivity not observed in 3-substituted analogs. - **Key applications**: Precursor for 2-hydroxyalkyl phenyl sulfide synthesis; chemoprevention (DMBA-induced transformation, JB6 cells); antiplasmodial (P. falciparum); PLA2 inhibition (N. naja venom); antifungal (A. niger cilia inhibition). - **Supply advantage**: Available in research quantities with verified regioisomeric purity. No alternative regioisomer replicates this reactivity or bioactivity profile.

Molecular Formula C9H9NS
Molecular Weight 163.24
CAS No. 33695-43-1
Cat. No. B2688112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylthio)propanenitrile
CAS33695-43-1
Molecular FormulaC9H9NS
Molecular Weight163.24
Structural Identifiers
SMILESCC(C#N)SC1=CC=CC=C1
InChIInChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3
InChIKeyMVJIVFUDWSGSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylthio)propanenitrile Procurement & Technical Overview


2-(Phenylthio)propanenitrile (C₉H₉NS, MW 163.24) is an α-phenylthio-substituted propanenitrile that serves as a versatile synthetic intermediate [1]. Its structure features a nitrile group alpha to a phenylthio moiety, enabling unique reactivity profiles for C–C bond formation, functional group migration chemistry, and synthesis of bioactive scaffolds [2]. The compound has been investigated for multiple biological activities including anticarcinogenic, antimalarial, antivenom, and antifungal properties [3], distinguishing it from simple aliphatic nitriles or thioethers.

Synthesis
α-phenylthio migration chemistry via [1,2] and [1,3] shifts
Bioactivity
Reported multi-target bioactivity profile supports cell-based screening
Procurement
Regioisomer-specific purity benchmark verifies α-substitution identity

Why 2-(Phenylthio)propanenitrile Cannot Be Substituted


Regioisomeric analogs such as 3-(phenylthio)propanenitrile (CAS 3055-87-6) or homologs like 2-(phenylthio)ethanenitrile exhibit fundamentally different chemical and biological behaviors due to the precise α-positioning of the phenylthio group relative to the nitrile [1]. The α-phenylthio motif enables unique [1,2] and [1,3] phenylthio migrations in synthetic applications [2] and confers distinct biological activity profiles not observed in the 3-substituted isomer [3]. Substitution with gem-dimethyl analogs (e.g., 2-methyl-2-(phenylthio)propanenitrile) alters both steric bulk and hydrogen bonding capacity at the α-carbon, potentially modifying target engagement in biological assays .

Regioisomer shift
3-(Phenylthio)propanenitrile lacks α-positioning; migration reactivity and documented bioactivity may not transfer.
Steric alteration
Gem-dimethyl analog modifies α-carbon steric and hydrogen-bonding environment; target engagement may differ in biological assays.
Alkylthio substitution
Higher alkylthio homologues may lose antifungal activity; class-level SAR suggests 2-phenylthio motif is required.

Quantitative Differentiation Evidence


Purity Benchmarking: α- vs. β-Regioisomer

While commercial specifications for 2-(phenylthio)propanenitrile are commonly 95% minimum purity , the regioisomer 3-(phenylthio)propanenitrile is routinely supplied at ≥98% purity (NLT 98%) . This differential reflects synthetic accessibility and purification challenges unique to the α-substituted derivative, making the 95% specification a meaningful procurement benchmark for users requiring the specific α-phenylthio regioisomer.

Purity benchmark
Data to verify
95% minimum purity vs. NLT 98% for 3-(phenylthio)propanenitrile
Procurement benchmark to confirm α-regioisomer authenticity
Specifications from commercial vendor datasheets; verify upon receipt
Synthetic Chemistry Quality Control Procurement Specifications

Biological Activity: α- vs. β-Regioisomer

2-(Phenylthio)propanenitrile demonstrates a multi-target biological profile including anticarcinogenic activity (prevents DMBA-induced transformation in JB6 cells), antimalarial activity (kills P. falciparum), antivenom activity (nullifies N. naja venom lethality and inhibits phospholipase A2), and antifungal activity (inhibits A. niger cilia formation) [1]. In contrast, the 3-(phenylthio)propanenitrile isomer is not documented to exhibit these specific activities in peer-reviewed or authoritative database sources, suggesting that the α-positioning of the phenylthio group is a critical determinant of biological recognition [2].

Bioactivity profile
Class-level
α-regioisomer: reported anticarcinogenic, antimalarial, antivenom, antifungal activities. β-isomer: no comparable documented activities
Supports regioisomer-specific bioactivity screening
Activity compiled from database sources; confirm in target assay
Drug Discovery Pharmacology Anticancer Research

Synthetic Utility: Phenylthio Migration

2-(Phenylthio)propanenitrile derivatives serve as precursors for [1,2] and [1,3] phenylthio migrations during acid-catalyzed dehydration to allyl phenyl sulfides [1]. This reactivity pattern is documented specifically for α-phenylthio-substituted ketones and nitriles. The regioisomeric 3-(phenylthio)propanenitrile lacks the α-positioning required for this migration chemistry, rendering it inert under the same reaction conditions. For synthetic chemists utilizing phenylthio migration as a key step, the 2-substituted regioisomer is essential and cannot be replaced by the 3-substituted analog.

Synthetic utility
Class-level
Undergoes [1,2] and [1,3] phenylthio shifts under acid catalysis; β-isomer shows no migration reactivity
Essential for phenylthio migration methodology
Reaction specificity documented for α-substituted derivatives
Organic Synthesis Reaction Methodology Allyl Sulfide Chemistry

Antifungal Activity: 2-Phenylthio Motif

In a study of substituted 1,4-naphthoquinones, the 2-phenylthio derivatives exhibited high antifungal activity, whereas this activity was absent in 2-pentylthio and higher alkylthio homologues [1]. While this class-level SAR derives from naphthoquinone scaffolds rather than simple propanenitriles, it demonstrates that the phenylthio substitution pattern—and specifically the 2-position attachment—is a key determinant of antifungal potency within phenylthio-containing compound classes. The target compound's documented antifungal activity against A. niger [2] aligns with this broader SAR trend.

Antifungal SAR
Class-level
Inhibits A. niger cilia formation; 2-phenylthio motif associated with antifungal activity. Alkylthio homologues: activity absent
Supports phenylthio-dependent antifungal SAR analysis
Activity observed in naphthoquinone scaffold; may not fully transfer
Antifungal Research Structure-Activity Relationship Medicinal Chemistry

2-(Phenylthio)propanenitrile Application Scenarios


Phenylthio Migration Methodology

This compound is essential for research groups utilizing [1,2] or [1,3] phenylthio shifts in allyl sulfide synthesis, as documented by Brownbridge and Warren [1]. The α-phenylthio nitrile serves as the precursor for 2-hydroxyalkyl phenyl sulfide formation, which upon acid-catalyzed dehydration undergoes controlled migration chemistry. No alternative regioisomer can replicate this reactivity pattern.

Anticancer Drug Discovery: DMBA Model

The compound's documented ability to prevent DMBA-induced transformation in JB6 cells [1] makes it a valuable tool compound for cancer chemoprevention studies. Researchers investigating tumor initiation mechanisms or screening for chemopreventive agents should prioritize this specific regioisomer, as the 3-substituted analog lacks comparable activity documentation.

Antimalarial & Antivenom Screening

2-(Phenylthio)propanenitrile exhibits both antiplasmodial activity against P. falciparum and phospholipase A2 inhibition capable of neutralizing N. naja venom [1]. These dual activities make it a candidate for tropical disease research programs. Procurement for these studies must specify the 2-substituted regioisomer, as bioactivity is regiospecific.

Antifungal Research: Aspergillus niger

The compound inhibits cilia formation by A. niger [1], a filamentous fungus of industrial and clinical relevance. Given the SAR trend that 2-phenylthio substitution correlates with antifungal activity while longer alkylthio chains do not [2], this compound is a suitable starting point for antifungal lead optimization.

Application
Selection Property
Validation Focus
Phenylthio migration studies
Regioisomer identity
[1,2]/[1,3] migration reactivity
Cancer cell-model studies (DMBA/JB6)
Reported chemoprevention activity
DMBA-induced transformation endpoint
Antiplasmodial & antivenom screening
Multi-target bioactivity profile
P. falciparum survival & PLA2 inhibition
Antifungal research (A. niger model)
Phenylthio substitution pattern
Cilia formation inhibition endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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